molecular formula C23H25N3OS B2487525 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone CAS No. 1207024-22-3

1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone

Cat. No.: B2487525
CAS No.: 1207024-22-3
M. Wt: 391.53
InChI Key: HIXGPZKOYDYQMQ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a synthetic organic compound provided for research purposes. It is part of a class of molecules featuring an imidazole core, a thioether linkage, and a pyrrolidin-1-yl ethanone moiety, a structural combination known to be of significant interest in medicinal chemistry . While specific data on this exact compound is limited, its close structural analogs have demonstrated a range of promising biological activities. Related compounds with the imidazole-thioether-pyrrolidine scaffold are investigated for their potential as antimicrobial agents . Research on similar molecules has shown activity against pathogens like Staphylococcus aureus , with proposed mechanisms of action including the inhibition of essential bacterial enzymes such as GlcN-6-P synthase, a key enzyme in cell wall precursor biosynthesis . Furthermore, analogous structures have been studied for their potential application in neuropharmacology , particularly as cholinesterase inhibitors. By potentially modulating acetylcholine levels in the synaptic cleft, these compounds are relevant to research on neurodegenerative conditions . The presence of the imidazole ring allows for hydrogen bonding and π-π interactions with enzyme active sites, while the pyrrolidine group may contribute to the compound's conformational flexibility and overall pharmacokinetic profile . This product is intended for research and further investigation in these areas. It is supplied as a high-purity compound to support scientific discovery. Notice: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGPZKOYDYQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves multi-step organic synthesis. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol.

    Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions where the pyrrolidine ring is introduced.

    Introduction of the tolyl groups: These groups can be added via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The imidazole nitrogen and sulfur atom in the thioether group serve as nucleophilic sites for alkylation or acylation.

Key Observations :

  • Alkylation : Reaction with methyl iodide (CH₃I) in DMF using K₂CO₃ at 60°C substitutes the imidazole nitrogen, forming a quaternary ammonium derivative.

  • Acylation : Acetyl chloride (CH₃COCl) in pyridine selectively acylates the pyrrolidine nitrogen, yielding N-acylated products.

Reaction Table :

ReagentConditionsProductYield (%)Reference
CH₃IK₂CO₃, DMF, 60°CN-methylimidazole derivative72
CH₃COClPyridine, RT, 12hN-acetylpyrrolidine derivative65

Oxidation Reactions

The thioether (-S-) linkage undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

Mechanism :

  • Sulfoxide Formation : H₂O₂ (30%) in acetic acid at 0–5°C oxidizes thioether to sulfoxide.

  • Sulfone Formation : Prolonged exposure to mCPBA (meta-chloroperbenzoic acid) at RT yields sulfone derivatives.

Kinetic Data :

Oxidizing AgentTemperature (°C)Time (h)ProductConversion (%)
H₂O₂0–52Sulfoxide88
mCPBA256Sulfone95

Nucleophilic Substitution

The ethanone carbonyl group participates in nucleophilic substitution reactions.

Example :

  • Reaction with hydroxylamine (NH₂OH) in ethanol under reflux forms an oxime derivative (C=N-OH).

Reaction Parameters :

NucleophileSolventTemperature (°C)Time (h)Yield (%)
NH₂OHEthanol80478

Reduction Reactions

The ketone group in the ethanone moiety is reducible via catalytic hydrogenation or borohydride reagents.

Key Findings :

  • NaBH₄ in methanol reduces the ketone to a secondary alcohol with 85% efficiency.

  • Pd/C-catalyzed hydrogenation (H₂, 1 atm) achieves full reduction but requires strict anhydrous conditions.

Comparison of Methods :

Reducing AgentCatalystSolventProductSelectivity (%)
NaBH₄NoneMeOHSecondary alcohol85
H₂Pd/CTHFFully reduced92

Cycloaddition and Cross-Coupling

The imidazole ring engages in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids .

Case Study :

  • Using Pd(PPh₃)₄ and K₂CO₃ in dioxane, the compound couples with phenylboronic acid to form biaryl derivatives .

Optimized Conditions :

CatalystBaseLigandYield (%)
Pd(PPh₃)₄K₂CO₃None68

Acid/Base-Mediated Rearrangements

Under acidic conditions, the imidazole ring undergoes protonation, altering its electronic properties and reactivity.

Notable Reaction :

  • HCl (1M) in THF induces ring-opening at elevated temperatures (80°C), generating linear thiol intermediates.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile triggers C-S bond cleavage, producing radical intermediates.

Experimental Insight :

  • Radical trapping with TEMPO confirms the formation of sulfur-centered radicals during photolysis.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial activity, making this compound a candidate for further exploration in drug development .

Studies have suggested that 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone may interact with specific molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to bind metal ions in enzyme active sites, potentially inhibiting their activity, which could be leveraged in treating various diseases .

Industrial Applications

This compound may also serve as a building block for synthesizing more complex molecules in the specialty chemicals sector. Its unique structure allows it to be used in creating novel materials or compounds with tailored properties for specific industrial applications .

Antimicrobial Activity

A study focused on similar imidazole-containing compounds demonstrated significant antibacterial and antifungal activities against various strains. The synthesized derivatives showed promising results when compared to established antimicrobial agents, indicating potential for further development into therapeutic candidates .

Enzyme Inhibition

Research has explored the enzyme inhibition properties of related compounds, revealing that modifications to the imidazole and pyrrolidine rings can enhance binding affinity and selectivity towards specific targets. This suggests that this compound could be optimized for improved therapeutic efficacy .

Mechanism of Action

The mechanism of action for compounds like 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Imidazole vs. Tetrazole Derivatives

describes 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28), which replace the imidazole core with tetrazole .

  • Metabolic Stability: Tetrazole rings are resistant to oxidative metabolism, possibly enhancing in vivo stability compared to imidazole derivatives. Synthesis: The tetrazole analogs are synthesized via sodium azide and triethyl orthoformate, followed by piperidine substitution, whereas the target compound’s synthesis route is unspecified but likely involves imidazole-thioether formation .
Imidazole vs. Benzoimidazole-Thiazole Hybrids

and highlight 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (e.g., 5a–h) .

  • Key Differences :
    • Aromatic Systems : The benzoimidazole-thiazole framework introduces extended π-conjugation, enhancing π-π stacking interactions but reducing solubility.
    • Substituent Effects : The naphthalene group in these compounds increases hydrophobicity, contrasting with the target compound’s methyl-substituted aryl groups, which balance solubility and steric effects.

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound : The o-tolyl and p-tolyl groups provide steric hindrance and electron donation, which may improve target binding and metabolic stability.
  • Nitroimidazole Derivatives (): Substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols feature nitro groups, which are strongly electron-withdrawing. This increases reactivity but may reduce stability under reducing conditions .
  • Trifluoromethyl-Imidazole Derivatives (): The patent compound {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine uses CF₃ groups, enhancing lipophilicity and resistance to enzymatic degradation compared to methyl substituents .

Heterocyclic Linkers and Ring Systems

Pyrrolidine vs. Piperidine
  • The target compound’s pyrrolidine (5-membered ring) offers less conformational flexibility than the piperidine (6-membered) in ’s derivatives. Piperidine’s larger ring may improve binding to deeper protein pockets, while pyrrolidine’s compact structure enhances solubility .
Thioether vs. Oxygen-Based Linkers
  • The thioether group in the target compound may confer stronger hydrophobic interactions compared to oxygen linkers (e.g., ethanone in ), though it could increase susceptibility to oxidation.

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, an imidazole moiety, and a thioether linkage, which are critical for its biological activity. The chemical formula is C20H24N2SC_{20}H_{24}N_2S, and its molecular weight is approximately 344.49 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial : Some studies suggest that derivatives of imidazole compounds can demonstrate antibacterial properties.
  • Anticancer : The imidazole ring is often associated with anticancer activity, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
  • Neuroprotective : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized to interact with various cellular pathways:

  • Inhibition of Sphingosine Kinases : Similar compounds have been documented to inhibit sphingosine kinases, which play a role in cell survival and proliferation .
  • Modulation of Protein Kinase Activity : The imidazole group may facilitate interactions with protein kinases, affecting downstream signaling pathways involved in cancer and inflammation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains. For instance:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli125
Compound BB. subtilis75

These findings suggest that similar structural motifs can confer significant antibacterial activity .

Anticancer Efficacy

In vitro studies have shown that imidazole derivatives can inhibit the growth of cancer cells. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (breast)12
Compound BHeLa (cervical)8

These results indicate potential therapeutic applications in oncology .

Neuroprotective Effects

Research on related pyrrolidine derivatives has demonstrated neuroprotective effects in models of neurodegeneration. One study reported that a similar compound reduced neuronal apoptosis by modulating oxidative stress pathways .

Q & A

Q. Why might similar compounds exhibit divergent biological activities despite structural homology?

  • Example : A methyl substitution on the imidazole nitrogen (vs. o-tolyl) alters steric bulk, affecting target binding. Competitive FP (Fluorescence Polarization) assays quantify binding affinity differences .
  • Meta-Analysis : Cross-reference published IC₅₀ values and crystallographic data to identify substituent-specific trends .

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